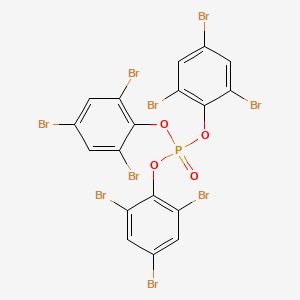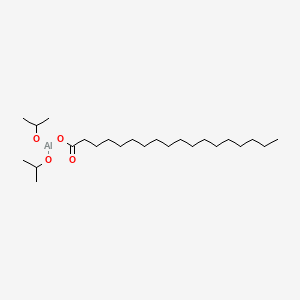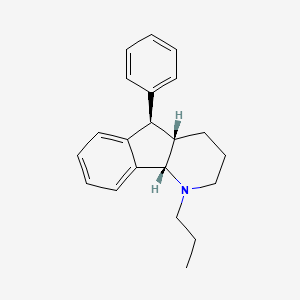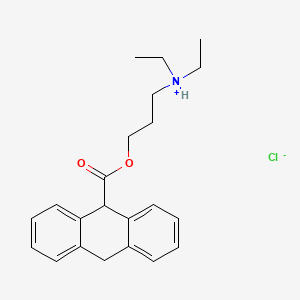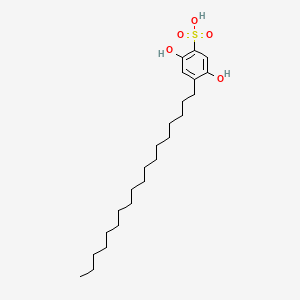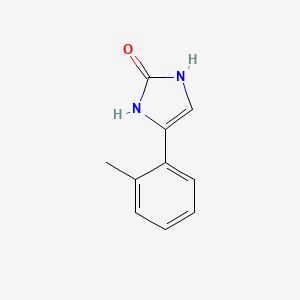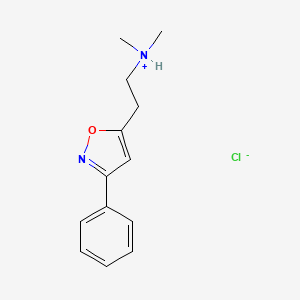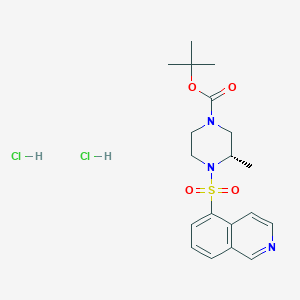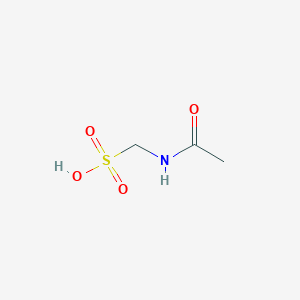
Acetamidomethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamidomethanesulfonic acid is an organosulfur compound with the chemical formula C3H7NO4S. It is a derivative of methanesulfonic acid, where an acetamido group replaces one of the hydrogen atoms. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamidomethanesulfonic acid typically involves the reaction of methanesulfonic acid with acetamide under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamidomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamidomethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an additive in electroplating solutions
Mécanisme D'action
The mechanism of action of acetamidomethanesulfonic acid involves its ability to donate and accept protons, making it an effective acid catalyst in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, stabilizing their structure and enhancing their activity. The pathways involved include protonation and deprotonation reactions, which are crucial for many biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: A simpler analog without the acetamido group, used widely as an acid catalyst.
Sulfonamides: A class of compounds with similar sulfonic acid functional groups, used as antibiotics and in other medicinal applications.
Uniqueness
Acetamidomethanesulfonic acid is unique due to its combination of the acetamido and sulfonic acid groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring a stable yet reactive compound, such as in biochemical assays and industrial processes .
Propriétés
Numéro CAS |
84271-29-4 |
|---|---|
Formule moléculaire |
C3H7NO4S |
Poids moléculaire |
153.16 g/mol |
Nom IUPAC |
acetamidomethanesulfonic acid |
InChI |
InChI=1S/C3H7NO4S/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H,6,7,8) |
Clé InChI |
VCYZNRPTQABOAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




